molecular formula C26H27N3O3 B504317 methyl 3-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4-(4-methyl-1-piperazinyl)benzoate

methyl 3-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4-(4-methyl-1-piperazinyl)benzoate

Cat. No.: B504317
M. Wt: 429.5g/mol
InChI Key: KSSKCUHLYVQVHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 3-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4-(4-methyl-1-piperazinyl)benzoate is a complex organic compound that features a biphenyl group, a piperazine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4-(4-methyl-1-piperazinyl)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Products include N-oxides and hydroxylated derivatives.

    Reduction: Alcohol derivatives are the major products.

    Substitution: Halogenated derivatives are commonly formed.

Scientific Research Applications

methyl 3-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4-(4-methyl-1-piperazinyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4-(4-methyl-1-piperazinyl)benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 3-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4-(4-methyl-1-piperazinyl)benzoate is unique due to its specific structural features, which confer distinct binding properties and biological activities compared to other similar compounds.

Properties

Molecular Formula

C26H27N3O3

Molecular Weight

429.5g/mol

IUPAC Name

methyl 4-(4-methylpiperazin-1-yl)-3-[(4-phenylbenzoyl)amino]benzoate

InChI

InChI=1S/C26H27N3O3/c1-28-14-16-29(17-15-28)24-13-12-22(26(31)32-2)18-23(24)27-25(30)21-10-8-20(9-11-21)19-6-4-3-5-7-19/h3-13,18H,14-17H2,1-2H3,(H,27,30)

InChI Key

KSSKCUHLYVQVHO-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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